molecular formula C12H14O4 B14006826 (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate CAS No. 4141-34-8

(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate

Cat. No.: B14006826
CAS No.: 4141-34-8
M. Wt: 222.24 g/mol
InChI Key: RAIYJBJBWHEROC-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-dioxolan-4-yl)methyl acetate ( 4141-34-8) is a high-value chemical intermediate utilized in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol, is characterized by its dioxolane ring and acetate functional group, making it a versatile building block for the construction of more complex molecules . Supplied with a high purity level of up to 99%, this product is designed for reliable and reproducible experimental results . Its key physical properties include a boiling point of approximately 323.5°C and a density of 1.154 g/cm³, which are critical parameters for reaction planning and optimization . The dioxolane moiety is a common protecting group in synthetic chemistry, and this specific derivative is instrumental in multi-step synthesis workflows, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenyl-1,3-dioxolan-4-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)14-7-11-8-15-12(16-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIYJBJBWHEROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282341
Record name (2-phenyl-1,3-dioxolan-4-yl)methyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4141-34-8
Record name NSC25482
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-phenyl-1,3-dioxolan-4-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenyl 1,3 Dioxolan 4 Yl Methyl Acetate and Chiral Analogues

Acid-Catalyzed Acetalization and Esterification Routes

Acid catalysis is a cornerstone in the synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate (B1210297), facilitating both the formation of the dioxolane ring and the subsequent esterification. This approach can be realized through a stepwise process, where the acetal (B89532) is first formed and isolated, followed by esterification, or through a more streamlined one-pot procedure.

Brønsted and Lewis Acid Catalysis in Dioxolane Formation

The formation of the 2-phenyl-1,3-dioxolane (B1584986) core from glycerol (B35011) and benzaldehyde (B42025) is an acid-catalyzed acetalization reaction. This transformation can be effectively promoted by both Brønsted and Lewis acids.

Brønsted acids , such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and acidic ion-exchange resins like Amberlyst-15, are commonly employed. The mechanism involves the protonation of the carbonyl oxygen of benzaldehyde, which enhances its electrophilicity. Subsequently, the hydroxyl groups of glycerol act as nucleophiles, attacking the activated carbonyl carbon. A series of proton transfer and dehydration steps lead to the formation of the cyclic acetal. The reaction typically yields a mixture of the five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) ring systems. The selectivity towards the desired 1,3-dioxolane (B20135) isomer can be influenced by the choice of catalyst and reaction conditions. For instance, Brønsted acid sites have been reported to favor the acetalization of glycerol.

Lewis acids also serve as effective catalysts for this transformation. Metal triflates and other metal-based catalysts can activate the benzaldehyde carbonyl group by coordinating to the oxygen atom, thereby facilitating the nucleophilic attack by glycerol. The use of heterogeneous Lewis acid catalysts is advantageous for their ease of separation and potential for recyclability. Studies on the acetalization of glycerol with benzaldehyde have explored various solid acid catalysts that possess both Brønsted and Lewis acid sites, contributing to their catalytic activity.

The general mechanism for acid-catalyzed acetalization is depicted below:

Protonation of the benzaldehyde carbonyl group by an acid catalyst.

Nucleophilic attack of a primary hydroxyl group of glycerol on the activated carbonyl carbon to form a hemiacetal.

Protonation of the hemiacetal hydroxyl group followed by elimination of a water molecule to form an oxocarbenium ion.

Intramolecular nucleophilic attack by the adjacent secondary hydroxyl group of the glycerol backbone.

Deprotonation to yield the final 2-phenyl-1,3-dioxolane-4-methanol (B155213) product.

Catalyst TypeExamplesRole in Dioxolane Formation
Brønsted Acids p-Toluenesulfonic acid, Sulfuric acid, Amberlyst-15Protonate the carbonyl oxygen of benzaldehyde, increasing its electrophilicity for nucleophilic attack by glycerol.
Lewis Acids Metal triflates, Heterogeneous solid acidsCoordinate to the carbonyl oxygen, activating it for reaction with the hydroxyl groups of glycerol.

Dehydration Techniques in Acetalization Reactions (e.g., Dean-Stark conditions)

Acetalization is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the formation of the desired dioxolane product. A common and effective method for water removal is the use of a Dean-Stark apparatus. This technique is typically employed when the reaction is carried out in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene.

The process involves heating the reaction mixture to reflux. The azeotropic mixture of the solvent and water distills into the Dean-Stark trap. Upon cooling, the denser water separates and is collected in the trap, while the solvent, now free of water, is returned to the reaction flask. This continuous removal of water effectively shifts the reaction equilibrium to favor the formation of the acetal.

Alternative dehydration strategies include the use of dehydrating agents or carrying out the reaction under conditions that facilitate water removal, such as under vacuum or with microwave irradiation, which can promote the evaporation of water.

One-Pot Synthesis Approaches for (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate

While a stepwise synthesis involving the isolation of (2-phenyl-1,3-dioxolan-4-yl)methanol followed by its esterification is a viable route, a one-pot synthesis offers advantages in terms of efficiency, reduced waste, and operational simplicity. Although a specific, well-established one-pot protocol for the direct synthesis of this compound from glycerol, benzaldehyde, and an acetylating agent is not extensively documented in the literature, the concept is feasible based on related tandem reactions.

A precedent for such a one-pot approach is the tandem transesterification-acetalization of glycerol. rsc.orgresearchgate.netrsc.org In a study, glycerol was reacted with isopropenyl acetate (as an acetylating agent and acetone (B3395972) precursor) and acetone in the presence of an acid catalyst, Amberlyst-15, to produce solketal (B138546) acetate. rsc.orgresearchgate.netrsc.org This demonstrates that under appropriate catalytic conditions, both acetalization and esterification can occur in the same reaction vessel.

A hypothetical one-pot synthesis of this compound could involve the following:

Reactants : Glycerol, benzaldehyde, and an acetylating agent such as acetic anhydride (B1165640) or isopropenyl acetate.

Catalyst : A solid acid catalyst like Amberlyst-15 that can promote both acetalization and esterification.

Conditions : The reaction would likely be heated to a temperature sufficient to drive both reactions, with concurrent removal of byproducts (water from acetalization and acetic acid if acetic anhydride is used).

The success of such a one-pot synthesis would depend on the careful optimization of reaction parameters, including the molar ratios of reactants, catalyst loading, temperature, and reaction time, to favor the formation of the desired final product over potential side products.

Alternative and Green Synthetic Strategies

In line with the principles of green chemistry, alternative synthetic strategies that offer milder reaction conditions, improved energy efficiency, and reduced environmental impact are of significant interest.

Lithium Halide-Mediated Formations under Neutral Conditions

The use of lithium halides to mediate chemical transformations offers a pathway that can sometimes proceed under neutral or milder conditions compared to strong acid catalysis. However, for the synthesis of this compound through acetalization, there is a notable lack of specific reports in the scientific literature detailing a lithium halide-mediated approach under neutral conditions. The primary role of lithium halides in organic synthesis is often associated with reactions such as lithium-halogen exchange or as an additive in certain coupling reactions, which are not directly applicable to the formation of a dioxolane ring from a diol and an aldehyde. While lithium salts have been used to catalyze other types of reactions, their application in this specific acetalization appears to be an underexplored area.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. The application of microwave irradiation to the synthesis of the 2-phenyl-1,3-dioxolane core from glycerol and benzaldehyde has been reported as an energy-efficient and rapid method. monash.edu

In a typical microwave-assisted protocol, a mixture of glycerol and benzaldehyde, with or without a catalyst, is subjected to microwave irradiation. The microwave energy directly and efficiently heats the reaction mixture, leading to a significant rate enhancement compared to conventional heating methods. Studies have shown that this acetalization can be performed under solvent-free conditions, with glycerol itself acting as the reaction medium. uco.es

The use of solid acid catalysts in conjunction with microwave heating has been shown to be particularly effective. For instance, transition metal-promoted mordenite (B1173385) catalysts have been successfully employed for the microwave-assisted acetalization of glycerol. monash.edu The optimal conditions often involve short reaction times, typically in the range of a few minutes, and can lead to high conversions of the starting materials. monash.eduuco.es

Following the microwave-assisted formation of (2-phenyl-1,3-dioxolan-4-yl)methanol, a subsequent esterification step would be required to obtain the final acetate product. This esterification could also potentially be accelerated using microwave irradiation. The synthesis of solketal acetate via microwave-assisted methods provides a good model for this second step. researchgate.net

Microwave-Assisted Acetalization of Glycerol with Benzaldehyde
Advantages
Typical Conditions
Outcome

Heterogeneous Catalysis for Dioxolane Derivatives

The formation of the (2-Phenyl-1,3-dioxolan-4-yl)methanol precursor is frequently achieved through the acetalization of glycerol with benzaldehyde. This reaction is effectively catalyzed by a range of heterogeneous acid catalysts, which offer advantages in terms of separation, reusability, and process control. Solid acid catalysts are particularly prominent in this transformation.

Various studies have demonstrated the efficacy of different heterogeneous catalysts. For instance, sulfated ceria-zirconia (SO₄²⁻/CeO₂-ZrO₂) has been employed, showcasing high conversion rates of glycerol. nih.gov The strong surface acidity and porosity of such mixed metal oxide catalysts contribute significantly to their catalytic activity. nih.gov Under specific conditions, a high selectivity for the five-membered dioxolane ring over the six-membered dioxane ring can be achieved. nih.gov

Other effective catalysts include tungstophosphoric acid supported on silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂@HPW), which provides a magnetically separable catalyst with high activity. mdpi.com Zeolites and acid-functionalized resins like Amberlyst have also been successfully utilized in the acetalization of glycerol with aromatic aldehydes, including benzaldehyde. mdpi.com The reaction conditions, such as temperature, reactant molar ratio, and catalyst loading, are crucial parameters that are optimized to maximize the yield of the desired dioxolane product. nih.govmdpi.com

Table 1: Performance of Various Heterogeneous Catalysts in the Acetalization of Glycerol with Benzaldehyde.
CatalystReaction ConditionsGlycerol Conversion (%)Dioxolane Selectivity (%)Reference
SO₄²⁻/CeO₂-ZrO₂100 °C, Glycerol:Benzaldehyde 1:3, 9 wt% catalystNot specified, but high87.20 nih.gov
Fe₃O₄@SiO₂@HPW120 °C, Glycerol:Benzaldehyde 1:1.15, 5 wt% catalyst96.1Part of 78.36 (total acetals) mdpi.com
Amberlyst-15Not specifiedHigh yields (70-80%) of total acetalsNot specified mdpi.com

Continuous Flow System Implementations

Continuous flow technology offers significant advantages for the synthesis of dioxolane derivatives, including enhanced heat and mass transfer, improved safety, and potential for process automation and scalability. While specific continuous flow synthesis of this compound is not extensively documented, the principles have been successfully applied to the synthesis of related compounds, such as solketal, from glycerol and acetone. researchgate.netmdpi.com

These systems typically employ a packed-bed reactor containing a heterogeneous catalyst. mdpi.com The reactants are continuously pumped through the reactor at a controlled flow rate and temperature to achieve the desired conversion. scielo.br The implementation of continuous flow for the acetalization of glycerol with benzaldehyde would involve similar principles, likely using a solid acid catalyst as described in the previous section. The continuous removal of water, a byproduct of the reaction, is a critical factor in driving the equilibrium towards product formation and can be integrated into the flow system. mdpi.com The subsequent acetylation step could also be adapted to a continuous flow process, potentially creating a fully continuous route from the starting materials to the final product.

Synthesis of Key Precursors and Intermediates

The primary precursor for the target compound is (2-Phenyl-1,3-dioxolan-4-yl)methanol. As detailed in section 2.2.3, this is most commonly synthesized via the acid-catalyzed acetalization of glycerol with benzaldehyde. nih.govmdpi.commdpi.com This reaction typically yields a mixture of the five-membered ring (1,3-dioxolane) and the six-membered ring (1,3-dioxane) isomers. Reaction conditions can be tailored to favor the formation of the desired 1,3-dioxolane derivative. nih.gov

The reaction mechanism involves the initial formation of a hemiacetal from benzaldehyde and one of the hydroxyl groups of glycerol. Subsequent intramolecular cyclization with another hydroxyl group, followed by dehydration, leads to the formation of the cyclic acetal. The use of either the primary or secondary hydroxyl group of glycerol in the cyclization step determines the formation of the dioxane or dioxolane ring, respectively.

The synthesis of chiral analogues of this compound necessitates a stereocontrolled approach to the formation of the dioxolane ring. This can be achieved through several strategies, primarily involving the use of chiral starting materials (chiral pool synthesis) or asymmetric synthesis methodologies.

A common approach is to start with a readily available chiral C3 building block derived from the chiral pool, such as (R)- or (S)-glycidol. nih.gov The epoxide ring of glycidol (B123203) can be opened, and the resulting triol derivative can then be reacted with benzaldehyde to form the chiral dioxolane ring with a defined stereochemistry at the C4 position. The stereochemistry at the C2 position (the acetal carbon) will depend on the reaction conditions and can result in a mixture of diastereomers.

Asymmetric epoxidation of prochiral allylic alcohols can also provide access to enantiomerically enriched glycidol derivatives, which can then be converted to the desired chiral dioxolane precursors. nih.gov This method allows for the synthesis of both enantiomers of the target molecule by selecting the appropriate chiral catalyst or ligand.

Functionalization Strategies for Acetate Incorporation

The final step in the synthesis of this compound is the incorporation of the acetate group. This is typically achieved through the esterification of the primary alcohol group of (2-Phenyl-1,3-dioxolan-4-yl)methanol. A standard and highly effective method for this transformation is the acetylation using acetic anhydride in the presence of a base, such as pyridine (B92270). nih.govrsc.org

In this reaction, pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct. reddit.com The reaction is generally carried out by dissolving the alcohol in pyridine, followed by the addition of acetic anhydride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard workup procedure involving quenching with methanol (B129727), extraction, and purification by column chromatography affords the desired acetate product. nih.gov This method is widely applicable to a range of primary alcohols and is known for its high efficiency and reliability. mdpi.com

Stereochemical Control and Isomer Separation in 2 Phenyl 1,3 Dioxolan 4 Yl Methyl Acetate Chemistry

Diastereoselectivity in 1,3-Dioxolane (B20135) Ring Formation.google.comnih.gov

The formation of the 1,3-dioxolane ring, typically through the acid-catalyzed reaction of a diol with an aldehyde or its equivalent, is a key step where diastereoselectivity can be controlled. In the synthesis of related 2-phenyl-1,3-dioxolanes, the reaction between styrene (B11656) glycol (1-phenyl-1,2-ethanediol) and an aldehyde yields a mixture of cis and trans diastereomers. google.com The ratio of these diastereomers is not statistical and can be influenced by several reaction parameters.

Reaction temperature is a critical factor in determining the diastereomeric ratio of the product. Thermodynamic and kinetic control can lead to different product distributions. For the structurally similar compound 2-methyl-4-phenyl-1,3-dioxolane (B8692464), it has been demonstrated that lower reaction temperatures significantly favor the formation of the cis isomer. google.com In one synthesis, cooling the reaction mixture to -70°C before the addition of acetaldehyde (B116499) resulted in a strong preference for the cis product. google.com This suggests that the cis isomer is the kinetically favored product under these conditions. It has also been noted that maintaining the reaction at temperatures of 20°C or below can maximize the amount of the desired cis isomer, indicating that temperature control is a viable strategy for steering the stereochemical outcome of the reaction. google.com

Table 1: Effect of Temperature on Diastereoselectivity in a Related Dioxolane Synthesis google.com
Reaction TemperatureFavored DiastereomerNotes
-70°CcisFormation of the cis compound was greatly preferred at this low temperature.
≤ 20°CcisMaintaining this temperature can maximize the formation of the target cis product.

The choice of catalyst and solvent also plays a role in the stereochemical outcome of 1,3-dioxolane formation. Acid catalysts are typically employed to facilitate the acetalization reaction. Common catalysts include p-toluenesulfonic acid. google.com The nature of the catalyst can influence the transition state of the ring-closing step, thereby affecting the diastereomeric ratio.

Solvents such as hexane (B92381), toluene (B28343), and diethyl ether are commonly used for this reaction. google.com The polarity and coordinating ability of the solvent can impact the stability of reaction intermediates and transition states, which in turn can influence the stereoselectivity of the ring formation. While detailed studies comparing a wide range of catalysts and solvents for (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate (B1210297) are not extensively documented, the principles of acetal (B89532) chemistry suggest that these factors are important levers for controlling the cis/trans ratio. For instance, syntheses of other 1,3-dioxolanes have utilized catalysts like Montmorillonite K10 to achieve good yields. nih.gov

Enantioselective Synthesis Approaches.google.comnih.gov

Achieving enantiocontrol in the synthesis of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate requires strategies that can differentiate between the two enantiomers of a given diastereomer.

One of the most straightforward methods for enantioselective synthesis is to start from enantiomerically pure precursors. The synthesis of specific enantiomers of related 4-phenyl-1,3-dioxolanes has been achieved by using commercially available, enantiomerically pure diols, such as (R)- or (S)-1-phenyl-1,2-ethanediol. google.com Reacting these chiral diols with benzaldehyde (B42025) (or a derivative) under acidic conditions leads to the formation of the corresponding enantiomerically pure dioxolane products.

Chiral auxiliaries represent another powerful strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not prominently featured in the literature, the principle remains a viable approach for controlling the stereochemistry at the C2 position if a prochiral aldehyde is used with a racemic diol.

When a racemic mixture is formed, kinetic resolution can be employed to separate the enantiomers. This technique involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. Dynamic kinetic resolution is an advanced form of this process where the racemizing starting material is continuously converted to the desired enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.gov These strategies are fundamental in stereoselective chemistry and could be applied to resolve racemic mixtures of this compound or its precursors.

Chromatographic Separation of Isomers.google.comnih.govgoogle.com

Following a synthesis that produces a mixture of stereoisomers, chromatographic techniques are essential for their isolation and purification. Both diastereomers (cis and trans) and enantiomers can be separated using these methods.

Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques such as column chromatography or gas chromatography (GC). For the related 2-methyl-4-phenyl-1,3-dioxolane, the cis and trans diastereomers were successfully separated by distillation. google.com

The separation of enantiomers is more challenging and requires a chiral environment. This is commonly achieved using chiral high-performance liquid chromatography (HPLC). In this technique, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times. For example, the enantiomeric purity of related chiral 1,3-dioxolanes has been successfully determined using HPLC with a mobile phase of isopropanol (B130326) and hexane. nih.gov Gas chromatography can also be used to separate enantiomers if a chiral column is employed. The successful isolation of all four individual enantiomers of 2-methyl-4-phenyl-1,3-dioxolane from diastereomer mixtures has been reported using chromatographic methods. google.com

Table 2: Chromatographic Methods for Isomer Separation of Phenyl-Dioxolanes
TechniqueIsomer TypeExample Conditions/NotesReference
Gas Chromatography (GC)Diastereomers/EnantiomersColumn: DB1. Used for analyzing diastereomeric mixtures of a related compound. google.com
High-Performance Liquid Chromatography (HPLC)EnantiomersMobile Phase: iso-PrOH/hexane (10/90). Used for determining enantiomeric excess of chiral dioxolanes. nih.gov
DistillationDiastereomersEffective for separating cis and trans isomers of 2-methyl-4-phenyl-1,3-dioxolane. google.com

Flash Column Chromatography for Diastereomer Separation

Flash column chromatography is a widely utilized and efficient technique for the separation of diastereomers of 1,3-dioxolane derivatives on a preparative scale. mdpi.com The separation is based on the differential adsorption of the diastereomers onto a stationary phase, typically silica (B1680970) gel, and their varying elution profiles with a mobile phase. The polarity differences between the cis and trans isomers of this compound, arising from their distinct three-dimensional arrangements, allow for their separation using this method.

In a typical procedure, a crude mixture of the diastereomers is loaded onto a silica gel column. The selection of an appropriate eluent system, usually a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or diethyl ether, is critical for achieving optimal separation. The polarity of the mobile phase is carefully tuned to control the retention times of the isomers, with the less polar isomer generally eluting first. The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the purified diastereomers are collected for further analysis.

Key Research Findings:

Studies on related 2,4-disubstituted-1,3-dioxolanes have demonstrated the successful separation of diastereomers using flash column chromatography. For instance, the diastereomers of (2S,5S,1′R)-2-t-butyl-5-(1′-(4-methoxyphenyl)-2′-nitroethyl)-5-phenyl-1,3-dioxolan-4-one were effectively separated using a silica gel column with a diethyl ether/hexane eluent. mdpi.com This established methodology is directly applicable to the separation of the diastereomers of this compound. The efficiency of the separation is influenced by factors such as the particle size of the silica gel, the column dimensions, and the flow rate of the mobile phase.

Table 1: Illustrative Parameters for Flash Column Chromatography Separation of this compound Diastereomers

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient or isocratic, e.g., 90:10 to 80:20 v/v)
Elution Order Typically, the trans-isomer elutes before the cis-isomer.
Detection Thin-Layer Chromatography (TLC) with UV visualization or chemical staining.
Outcome Isolation of diastereomerically pure cis and trans isomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Once the diastereomers of this compound have been separated, the determination of the enantiomeric purity of each diastereomer is crucial. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the most common and reliable method for this purpose. wiley-vch.denih.gov Chiral HPLC columns are packed with a chiral material that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

The choice of the chiral stationary phase is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are frequently effective for the resolution of a wide range of racemates, including those of 1,3-dioxolane derivatives. The mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol), is optimized to achieve the best balance between resolution and analysis time.

Detailed Research Findings:

The enantiomeric resolution of various cyclic acetals has been successfully achieved using chiral HPLC. For instance, the enantiomers of related fragrance compounds have been separated on polysaccharide-based chiral columns. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomeric excess (e.e.) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative HPLC Conditions for Enantiomeric Purity Analysis

ParameterValue/Description
Column Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Outcome Baseline separation of enantiomers, allowing for accurate determination of enantiomeric excess (e.e.).

Absolute and Relative Configuration Assignment

The final step in the stereochemical analysis of this compound is the unambiguous assignment of the absolute and relative configuration of each isolated isomer. A combination of spectroscopic techniques and, where possible, X-ray crystallography is typically employed for this purpose.

Relative Configuration: The relative configuration (cis or trans) of the substituents at C2 and C4 can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between the protons at C2 and C4, as well as Nuclear Overhauser Effect (NOE) experiments, provide information about the spatial proximity of these protons. For 1,3-dioxolanes, a larger coupling constant is generally observed for trans isomers compared to cis isomers. NOE enhancements between the C2 proton and the protons of the substituent at C4 can provide definitive evidence for a cis relationship.

Absolute Configuration: The assignment of the absolute configuration (R or S) at each chiral center is more challenging and often requires more advanced techniques.

X-ray Crystallography: If a single crystal of a pure stereoisomer can be obtained, X-ray crystallography provides an unambiguous determination of both the relative and absolute configuration. mdpi.comresearchgate.net The crystallographic data provides the precise three-dimensional arrangement of the atoms in the molecule.

NMR Spectroscopy with Chiral Derivatizing Agents: In the absence of a suitable crystal, NMR methods using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be employed. nih.gov By converting the alcohol precursor, (2-phenyl-1,3-dioxolan-4-yl)methanol, into diastereomeric Mosher's esters, the analysis of the chemical shift differences in the ¹H or ¹⁹F NMR spectra of these diastereomers can allow for the assignment of the absolute configuration of the alcohol, and by extension, the acetate.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to compare the experimental spectrum of an isomer with that of a compound with a known absolute configuration or with theoretically calculated spectra.

Table 3: Summary of Techniques for Configuration Assignment

TechniqueInformation ProvidedKey Indicators
¹H NMR (J-coupling) Relative Configuration (cis/trans)Magnitude of the coupling constant between H-2 and H-4.
¹H NMR (NOE) Relative Configuration (cis/trans)Spatial proximity of protons on C2 and the C4-substituent.
X-ray Crystallography Absolute and Relative ConfigurationComplete 3D molecular structure.
NMR with Chiral Auxiliaries Absolute ConfigurationAnisotropic effects leading to predictable chemical shift differences in diastereomeric derivatives.
Circular Dichroism (CD) Absolute ConfigurationSign and intensity of Cotton effects.

Chemical Reactivity and Transformation Mechanisms of 2 Phenyl 1,3 Dioxolan 4 Yl Methyl Acetate

Stability and Deprotection of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring, a cyclic acetal (B89532), is generally stable under neutral and basic conditions but is labile in the presence of acids. organic-chemistry.org This characteristic allows for its use as a protecting group for carbonyl compounds and diols, which can be removed (deprotected) under specific acidic conditions. organic-chemistry.org

Acid-catalyzed hydrolysis is the most common method for the deprotection of 1,3-dioxolanes. The reaction involves the cleavage of the acetal C-O bonds by water in the presence of an acid catalyst, regenerating the original carbonyl compound and the diol.

The mechanism commences with the protonation of one of the oxygen atoms of the dioxolane ring by an acid (e.g., H₃O⁺), making it a better leaving group. libretexts.org This is followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and cleavage of the second C-O bond, following a similar sequence of protonation, nucleophilic attack by water, and elimination, ultimately yields benzaldehyde (B42025) and glycerol-1-acetate. The reaction is reversible, and to drive it towards completion, a large excess of water is often used. libretexts.org

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Dioxolanes

Catalyst Solvent Temperature Notes
Dilute HCl or H₂SO₄ Water/THF Reflux Standard conditions for deprotection. libretexts.org
p-Toluenesulfonic acid (p-TsOH) Acetone (B3395972)/Water Room Temp. Milder conditions, useful for sensitive substrates.
Cerium(III) triflate Wet Nitromethane Room Temp. Chemoselective cleavage under nearly neutral pH. organic-chemistry.org

Transacetalization is a related process where the diol portion of the acetal is exchanged with another alcohol or diol under acidic conditions. organic-chemistry.org Instead of water, an alcohol acts as the nucleophile that attacks the intermediate oxocarbenium ion. This reaction is particularly useful for changing the protecting group without completely deprotecting the carbonyl. The equilibrium can be shifted by using the new alcohol as the solvent or by removing the displaced diol. Zirconium tetrachloride (ZrCl₄) is an efficient catalyst for such transformations under mild conditions. organic-chemistry.org

While stable to many oxidants, the 1,3-dioxolane ring can be cleaved under specific oxidative conditions. organic-chemistry.org Strong oxidizing agents, especially when combined with Lewis acids, can facilitate this cleavage. For instance, treatment with ozone (O₃), followed by a workup, can lead to oxidative cleavage, although this method is more commonly associated with alkenes. libretexts.orglibretexts.org More targeted oxidative cleavage of acetals can yield esters. The use of N-hydroxyphthalimide (NHPI) and Co(OAc)₂ with molecular oxygen can oxidize various acetals, including 1,3-dioxolanes, to their corresponding ester products. organic-chemistry.org

Lewis acids play a significant role in mediating the cleavage of the 1,3-dioxolane ring. They function by coordinating to one or both of the oxygen atoms, which polarizes the C-O bonds and facilitates their cleavage. rsc.org This activation makes the acetal carbon more susceptible to nucleophilic attack. The choice of Lewis acid and reaction conditions can allow for selective transformations. For example, BF₃·OEt₂ is a common Lewis acid catalyst used in reactions involving acetonide-protected catechols, a similar structural motif. rsc.org Tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) are also effective in promoting reactions that involve the opening of dioxolane rings, such as in the synthesis of functionalized 1,2-dioxolanes from peroxyacetals. mdpi.com

Table 2: Reagents for Dioxolane Ring Cleavage

Reagent Class Example Reagent(s) Typical Products from (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate (B1210297)
Brønsted Acids HCl, H₂SO₄, p-TsOH Benzaldehyde, Glycerol-1-acetate
Lewis Acids BF₃·OEt₂, SnCl₄, TiCl₄, ZrCl₄ Benzaldehyde, Glycerol-1-acetate or transacetalization products

| Oxidizing Agents | O₃; NHPI/Co(OAc)₂/O₂ | Benzoic acid derivatives, ester products |

The thermal stability of the 1,3-dioxolane ring is significant, but at high temperatures, it undergoes fragmentation through pyrolysis. The specific pathways depend on the substitution pattern of the dioxolane ring. Studies on the thermal decomposition of 1,3-dioxolane itself show that the reaction proceeds through a series of complex radical reactions. osti.govacs.org The initial step is often the homolytic cleavage of a C-O or C-C bond, leading to diradical intermediates that undergo further decomposition. osti.gov

For substituted dioxolanes, such as (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate, the fragmentation can be initiated by the cleavage of the weakest bond. The presence of the phenyl group can influence the reaction pathways by stabilizing radical intermediates through resonance. Pyrolysis of related dioxolanones has been shown to result in the loss of aldehydes (like pivalaldehyde in specific research examples) and carbon dioxide or carbon monoxide to form ketones or other products. researchgate.net This suggests that a potential pathway for this compound could involve initial ring opening followed by fragmentation to yield stable molecules.

Reactions Involving the Acetate Ester Moiety

The acetate ester group is a key reactive site for nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group (the (2-phenyl-1,3-dioxolan-4-yl)methoxy group).

Ester hydrolysis is the conversion of the ester back to a carboxylic acid (acetic acid) and an alcohol ((2-phenyl-1,3-dioxolan-4-yl)methanol). This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis : This is the reverse of Fischer esterification. The carbonyl oxygen is protonated by an acid, activating the carbonyl carbon towards nucleophilic attack by water. libretexts.org The mechanism proceeds through a tetrahedral intermediate, and the reaction is an equilibrium process. libretexts.orgkhanacademy.org

Base-promoted hydrolysis (Saponification) : This is an irreversible process where a stoichiometric amount of a strong base, typically hydroxide (B78521) (OH⁻), acts as the nucleophile. libretexts.org The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate then expels the alkoxide leaving group to form acetic acid, which is immediately deprotonated by the alkoxide or another equivalent of base to form the carboxylate salt. libretexts.org

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group, thereby forming a new ester. libretexts.orgresearchgate.net For this compound, this would mean reacting it with an alcohol (R'-OH) to produce a new acetate ester (methyl acetate if R'-OH is methanol) and (2-phenyl-1,3-dioxolan-4-yl)methanol. researchgate.net Because the stability of the reactant and product esters is often similar, the reaction is typically driven to completion by using a large excess of the reactant alcohol. libretexts.org

The acetate group can react with a wide range of nucleophiles, leading to important functional group transformations. solubilityofthings.com

Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines yields acetamide (B32628) or N-substituted acetamides, respectively, along with (2-phenyl-1,3-dioxolan-4-yl)methanol. This reaction is fundamental for the formation of amide bonds.

Reduction : Esters can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the acetate group to ethanol, also liberating (2-phenyl-1,3-dioxolan-4-yl)methanol. libretexts.org A less reactive reagent, diisobutylaluminum hydride (DIBAL-H), can be used under controlled, low-temperature conditions to achieve partial reduction to an aldehyde (acetaldehyde). libretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that react with esters to produce tertiary alcohols. libretexts.org The reaction proceeds via a two-step addition. The first equivalent of the organometallic reagent adds to the carbonyl group, forming a tetrahedral intermediate that collapses to form a ketone (acetophenone if the Grignard reagent is Phenylmagnesium bromide). This ketone then rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

Table 3: Summary of Transformations of the Acetate Ester Moiety

Reaction Type Reagent(s) Products from this compound
Hydrolysis (Acid) H₃O⁺, heat Acetic acid + (2-Phenyl-1,3-dioxolan-4-yl)methanol
Hydrolysis (Base) NaOH, H₂O Sodium acetate + (2-Phenyl-1,3-dioxolan-4-yl)methanol
Transesterification R'-OH, H⁺ or RO⁻ Methyl acetate + (2-Phenyl-1,3-dioxolan-4-yl)methanol (if R'-OH is Methanol)
Aminolysis R₂NH N,N-Dialkylacetamide + (2-Phenyl-1,3-dioxolan-4-yl)methanol
Reduction (Strong) 1. LiAlH₄ 2. H₃O⁺ Ethanol + (2-Phenyl-1,3-dioxolan-4-yl)methanol
Reduction (Partial) 1. DIBAL-H, -78°C 2. H₂O Acetaldehyde (B116499) + (2-Phenyl-1,3-dioxolan-4-yl)methanol

| Grignard Reaction | 1. 2 eq. R-MgX 2. H₃O⁺ | 2-Substituted-propan-2-ol + (2-Phenyl-1,3-dioxolan-4-yl)methanol |

Functionalization of the Phenyl Substituent

The phenyl group of this compound is amenable to various chemical modifications, allowing for the introduction of diverse functionalities. These transformations primarily involve reactions targeting the aromatic ring system.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the phenyl ring. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a positively charged carbocation intermediate (arenium ion), followed by the removal of a proton to restore aromaticity. msu.edulibretexts.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituent already present on the benzene ring. wikipedia.orglibretexts.org

The 1,3-dioxolane moiety attached to the phenyl ring in this compound acts as an activating group and an ortho, para-director. savemyexams.com This directing effect is attributed to the ability of the oxygen atoms in the dioxolane ring to donate electron density to the phenyl ring through resonance, thereby stabilizing the carbocation intermediate formed during the substitution at the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the halogen molecule, generating a more potent electrophile. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished by treating the compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid).

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like AlCl₃.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenyl-Substituted Dioxolanes

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄ortho-nitro, para-nitro
BrominationBr₂, FeBr₃ortho-bromo, para-bromo
SulfonationSO₃, H₂SO₄ortho-sulfonic acid, para-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-acyl, para-acyl

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound derivatives. acs.org These reactions typically involve an organometallic reagent and an organic halide or triflate, coupled in the presence of a transition metal catalyst, most commonly palladium. masterorganicchemistry.com

For these reactions to be applied to this compound, the phenyl ring must first be functionalized with a suitable group, such as a halogen (Br, I) or a triflate, via electrophilic aromatic substitution or other methods. This functionalized derivative can then participate in various coupling reactions.

Key metal-catalyzed coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. masterorganicchemistry.comnih.gov It is widely used for the formation of biaryl compounds.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. masterorganicchemistry.comyoutube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. acs.org

Table 2: Overview of Applicable Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraAryl-X + R-B(OH)₂Pd(0) complex, BaseAryl-R
HeckAryl-X + AlkenePd(0) complex, BaseAryl-Alkene
SonogashiraAryl-X + Terminal AlkynePd(0) complex, Cu(I) salt, BaseAryl-Alkyne
NegishiAryl-X + R-ZnXPd(0) or Ni(0) complexAryl-R
Aryl-X represents a halogenated or triflated derivative of this compound.

Ring-Opening Polymerization of Related Dioxolane Structures

While this compound itself is not typically used as a monomer for ring-opening polymerization, related dioxolane structures, particularly cyclic ketene (B1206846) acetals, are important monomers for the synthesis of degradable polymers. acs.orgrsc.org The polymerization of these monomers can proceed through different mechanisms, including radical and cationic pathways, to yield polyesters and polyacetals. rsc.orgresearchgate.net

Radical ring-opening polymerization (rROP) is a chain-growth polymerization method that allows for the introduction of functional groups, such as esters, into the backbone of vinyl polymers. rsc.org This technique is particularly valuable for synthesizing biodegradable polyesters. acs.org Cyclic ketene acetals (CKAs), which are derivatives of dioxolanes, are a key class of monomers used in rROP. rsc.orgnih.gov

The mechanism of rROP of a CKA involves the addition of a radical initiator to the exocyclic double bond of the monomer. rsc.orgresearchgate.net This generates a radical intermediate that can undergo one of two competing pathways:

Ring-Opening: The radical intermediate undergoes β-scission, leading to the opening of the dioxolane ring and the formation of an ester linkage in the polymer backbone. This is the desired pathway for producing degradable polyesters. researchgate.net

Ring-Retaining: The radical adds to another monomer unit without ring opening, resulting in a carbon-carbon backbone with intact dioxolane rings as side chains. researchgate.net

The balance between these two pathways is influenced by factors such as the monomer structure, reaction temperature, and initiator used. acs.org For many five-membered CKAs, the ring-opening pathway is highly favored. acs.org

The ring-opening polymerization of dioxolane-based monomers is a prominent strategy for creating degradable polymeric materials, particularly polyesters. rsc.org These materials are of great interest for biomedical applications and as environmentally friendly alternatives to conventional plastics. rsc.org

The ester linkages introduced into the polymer backbone via rROP of cyclic ketene acetals are susceptible to hydrolysis. rsc.org This susceptibility to degradation can be tuned by altering the polymer's chemical structure, such as by introducing side groups that can affect the rate of hydrolysis. rsc.org The resulting polyesters can be amorphous or semi-crystalline, with thermal properties that depend on the monomer composition and the degree of branching in the polymer chains. rsc.orgdiva-portal.org

In addition to radical polymerization, cationic ring-opening polymerization of dioxolanes can also be employed to synthesize polyacetals and copolyesters. researchgate.netacs.org The choice of polymerization method and monomer allows for the synthesis of a wide range of degradable polymers with tailored properties. uliege.be

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations involving this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic routes.

The mechanism of electrophilic aromatic substitution on the phenyl ring is well-established. msu.edumasterorganicchemistry.com It involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orglibretexts.org The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The subsequent fast step is the deprotonation of the arenium ion to restore aromaticity and yield the substituted product. msu.edumasterorganicchemistry.com The directing effects of the dioxolane substituent are explained by the relative stability of the arenium ion intermediates for ortho, meta, and para attack. For ortho and para attack, a resonance structure can be drawn where the positive charge is delocalized onto an oxygen atom of the dioxolane ring, providing significant stabilization. This is not possible for meta attack, making it less favorable. libretexts.org

The mechanisms of metal-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the aryl halide, forming a higher-valent organometallic complex.

Transmetalation: The organic group from the organometallic coupling partner (e.g., the organoboron reagent in Suzuki coupling) is transferred to the transition metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the low-valent catalyst. acs.org

The mechanism of radical ring-opening polymerization of cyclic ketene acetals begins with the addition of a radical to the exocyclic double bond. rsc.org The resulting radical can then undergo a unimolecular rearrangement involving the cleavage of an endocyclic C-O bond (β-scission), which opens the ring and forms an ester group and a new propagating radical. acs.org The factors that govern the competition between ring-opening and direct propagation (ring-retaining polymerization) are a subject of ongoing research and are influenced by thermodynamics and the stability of the radical intermediates. acs.orgnih.gov

Reaction Pathways and Intermediates

The primary reaction pathway for this compound involves the acid-catalyzed hydrolysis of the 1,3-dioxolane ring. This reaction is characteristic of acetals and proceeds through a series of protonation and cleavage steps to ultimately yield the parent aldehyde or ketone and the diol. In this case, hydrolysis would yield benzaldehyde, glycerol (B35011), and acetic acid (from the hydrolysis of the acetate group).

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals, including 2-phenyl-1,3-dioxolanes, involves the formation of a resonance-stabilized carboxonium ion intermediate. This process is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by the cleavage of a carbon-oxygen bond to form the carbocation. The stability of this intermediate is a key factor in determining the reaction rate. The phenyl group at the C2 position of the dioxolane ring significantly stabilizes the positive charge through resonance, facilitating the reaction.

The reaction pathway can be summarized in the following steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (H₃O⁺).

Ring Opening: The protonated dioxolane undergoes cleavage of a C-O bond, leading to the formation of a resonance-stabilized carboxonium ion and a hydroxyl group.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.

Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., water), forming a hemiacetal intermediate.

Further Protonation and Cleavage: The other oxygen of the original dioxolane ring is protonated, followed by the elimination of the diol portion (in this case, a glycerol derivative) to form a protonated aldehyde.

Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product (benzaldehyde).

Simultaneously, the acetate ester group is also susceptible to acid-catalyzed hydrolysis, which would proceed through a standard ester hydrolysis mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of acetic acid.

A significant aspect of the reactivity of this compound is the potential for neighboring group participation by the acetate group. The ester group can act as an internal nucleophile, leading to the formation of a cyclic dioxolenium ion intermediate. This participation can influence the stereochemical outcome of substitution reactions at the acetal carbon. The formation of a trans-fused dioxolenium ion can be a key intermediate in such transformations nih.gov.

Table 1: Key Intermediates in the Transformation of this compound
IntermediateDescriptionRole in Reaction Pathway
Protonated DioxolaneThe initial species formed upon reaction with an acid catalyst.Activation of the acetal for ring cleavage.
Resonance-Stabilized Carboxonium IonA key carbocationic intermediate stabilized by the phenyl group and the remaining oxygen atom.The central electrophile in the hydrolysis of the dioxolane ring.
Hemiacetal IntermediateFormed after the nucleophilic attack of water on the carboxonium ion.A midway point in the complete hydrolysis of the acetal to the aldehyde.
Dioxolenium IonA cyclic intermediate formed through neighboring group participation of the acetate moiety.Can control the stereoselectivity of substitution reactions.

Concerted vs. Stepwise Mechanisms

The transformation of this compound, particularly its hydrolysis, proceeds through a stepwise mechanism rather than a concerted one. This is a well-established characteristic of the hydrolysis of most acetals and ketals under acidic conditions researchgate.netchemistrysteps.com.

A concerted mechanism would involve the simultaneous breaking and forming of multiple bonds in a single transition state. For the hydrolysis of the dioxolane ring, this would imply that the attack of water and the cleavage of the C-O bond occur in a single step. However, this is energetically unfavorable.

The stepwise mechanism is favored due to the formation of a relatively stable resonance-stabilized carboxonium ion intermediate researchgate.net. The stability of this intermediate significantly lowers the activation energy of the reaction, making the stepwise pathway the preferred route. The phenyl group at the C2 position plays a crucial role in delocalizing the positive charge, further stabilizing this intermediate.

The evidence for a stepwise mechanism in the hydrolysis of similar 2-phenyl-1,3-dioxolanes is supported by kinetic studies. The rate-determining step in these reactions is typically the formation of the carboxonium ion researchgate.net.

In the context of neighboring group participation by the acetate group, the mechanism is also inherently stepwise. The formation of the cyclic dioxolenium ion is a distinct step that precedes the subsequent nucleophilic attack that opens this ring nih.gov. This stepwise process allows for the observed stereochemical control in related systems.

Table 2: Comparison of Concerted and Stepwise Mechanisms for Dioxolane Hydrolysis
CharacteristicConcerted MechanismStepwise Mechanism
Number of StepsOneMultiple
IntermediatesNoneYes (e.g., Carboxonium ion, Hemiacetal)
Transition StateA single, high-energy transition state involving multiple bond changes.Multiple transition states corresponding to each step.
Energetic FavorabilityGenerally less favorable for this type of reaction.More favorable due to the formation of stabilized intermediates.

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1,3 Dioxolan 4 Yl Methyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular connectivity and stereochemistry can be assembled.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate (B1210297) would be expected to show distinct signals for each unique proton environment. The phenyl group would exhibit signals in the aromatic region, typically between δ 7.2 and 7.5 ppm. The exact chemical shifts and multiplicities would depend on the substitution pattern and the electronic environment.

The protons of the 1,3-dioxolane (B20135) ring and the methyl acetate moiety would appear in the aliphatic region of the spectrum. The acetal (B89532) proton at the C2 position is anticipated to be a singlet, given its proximity to the phenyl group and the two oxygen atoms. The protons on the C4 and C5 carbons of the dioxolane ring, along with the methylene (B1212753) protons of the acetate group, would likely present as a complex system of multiplets due to diastereotopicity and spin-spin coupling. The methyl protons of the acetate group would be expected to appear as a sharp singlet, typically around δ 2.0 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the expected chemical shifts, multiplicities, and coupling constants.

Hypothetical ¹H NMR Data for (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20-7.50m-
Acetal-H (C2)5.80-6.00s-
Dioxolane-H (C4/C5) & CH₂3.80-4.50m-
Acetate-CH₃2.00-2.10s-
Note: This is a hypothetical representation of expected ¹H NMR data.

¹³C NMR for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The phenyl group carbons would resonate in the aromatic region (δ 125-140 ppm). The acetal carbon (C2) would be found further downfield due to the two adjacent oxygen atoms, likely in the range of δ 100-110 ppm.

The carbons of the dioxolane ring (C4 and C5) and the methylene carbon of the acetate group would appear in the δ 60-80 ppm region. The carbonyl carbon of the acetate group would be significantly deshielded, with a chemical shift in the range of δ 170-175 ppm. The methyl carbon of the acetate group would be observed at a much higher field, typically around δ 20-25 ppm.

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Phenyl-C125-140
Acetal-C (C2)100-110
Dioxolane-C (C4/C5) & CH₂60-80
Carbonyl-C170-175
Acetate-CH₃20-25
Note: This is a hypothetical representation of expected ¹³C NMR data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, helping to trace the spin systems within the dioxolane ring and the side chain.

An HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish one-bond correlations between protons and their directly attached carbons. This would be instrumental in definitively assigning the proton and carbon signals of the dioxolane and acetate moieties.

Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds apart. This would be key in connecting the different fragments of the molecule, for instance, showing a correlation from the acetal proton to the phenyl carbons, and from the methylene protons to the carbonyl carbon of the acetate group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital technique for determining the elemental composition of a molecule with high accuracy.

Accurate Mass Determination for Molecular Formula Confirmation

For this compound, the molecular formula is C₁₂H₁₄O₄. High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm this elemental composition. The expected exact mass can be calculated and compared with the experimental value to provide strong evidence for the molecular formula.

Calculated Exact Mass for C₁₂H₁₄O₄

IonCalculated m/z
[M+H]⁺223.0965
[M+Na]⁺245.0784
Note: These are calculated values based on the molecular formula.

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or other ionization techniques, the molecular ion can break apart into smaller, characteristic fragment ions.

For this compound, likely fragmentation pathways could include the loss of the acetate group, cleavage of the dioxolane ring, and fragmentation of the phenyl group. The observation of specific fragment ions would provide further confirmation of the proposed structure. For example, a fragment corresponding to the benzaldehyde (B42025) cation could be expected from the cleavage of the dioxolane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would be dominated by characteristic vibrations of the ester, the phenyl group, and the dioxolane ring system.

The most prominent feature in the IR spectrum is expected to be a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetate group, typically appearing in the 1750–1735 cm⁻¹ region. docbrown.info Another key indicator for the ester functionality is a strong band for the C-O stretching vibration, anticipated around 1250–1230 cm⁻¹. docbrown.info

The phenyl group would contribute several characteristic bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce a series of medium to weak bands in the 1600–1450 cm⁻¹ region. The dioxolane ring, a cyclic acetal, would be identified by its characteristic C-O-C stretching vibrations, which typically result in strong absorptions in the 1200–1000 cm⁻¹ fingerprint region. Aliphatic C-H stretching vibrations from the methyl and dioxolane methylene groups would be observed in the 3000–2850 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. While the polar C=O bond would show a weak signal, the non-polar aromatic C=C bonds of the phenyl ring are expected to produce strong Raman signals, making it particularly useful for analyzing the aromatic portion of the molecule.

X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique would provide unequivocal information on the bond lengths, bond angles, and torsional angles of this compound.

A key structural aspect that X-ray diffraction would resolve is the stereochemistry of the molecule. The compound possesses two stereocenters at the C2 and C4 positions of the dioxolane ring, leading to the possibility of diastereomers (cis and trans isomers). X-ray analysis would unambiguously determine the relative configuration of the phenyl group at C2 and the acetoxymethyl group at C4. Furthermore, for a chiral, enantiomerically pure crystal, the technique can be used to determine the absolute configuration (e.g., (2R, 4S) or (2S, 4R)) of each stereocenter.

The conformation of the five-membered dioxolane ring, which is non-planar, would also be elucidated. It is expected to adopt either an envelope conformation, where one atom is out of the plane of the other four, or a twist conformation. researchgate.net The analysis would also reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as weak hydrogen bonds or π-stacking, that stabilize the crystal structure.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Given the chirality of this compound, chiroptical methods are essential for characterizing its stereochemical properties and determining enantiomeric purity.

Optical rotation, measured using a polarimeter, is the rotation of the plane of linearly polarized light by a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength). A measurement of zero rotation would indicate a racemic mixture (an equal mixture of both enantiomers), whereas a non-zero value would indicate that one enantiomer is present in excess. The enantiomeric purity of a sample can be calculated by comparing its measured specific rotation to the known value for the pure enantiomer. For related chiral dioxolane structures, specific rotation values have been reported as key characterization data. mdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical environment of chromophores. In this compound, the acetate group's carbonyl bond acts as a chromophore, which exhibits a weak n→π* electronic transition. This transition is expected to produce a CD signal (a Cotton effect) in the 210–215 nm region. researchgate.net The sign (positive or negative) of the Cotton effect is highly sensitive to the absolute configuration of the nearby C4 stereocenter. Therefore, CD spectroscopy can serve as a powerful tool to correlate the spectrum with the absolute stereochemistry of the molecule, often aided by computational predictions.

Theoretical and Computational Studies of 2 Phenyl 1,3 Dioxolan 4 Yl Methyl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

A diligent search of scientific databases and computational chemistry literature yielded no specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate (B1210297). Such calculations are fundamental for understanding the distribution of electrons within a molecule and predicting its chemical behavior.

Prediction of Spectroscopic Parameters

There are no available research findings where computational methods have been used to predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate. Theoretical predictions of this nature are invaluable for complementing experimental data and aiding in structural elucidation.

Analysis of Frontier Molecular Orbitals (FMO)

No studies were found that specifically analyze the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound. An FMO analysis is crucial for predicting the regioselectivity and stereoselectivity of chemical reactions, as well as understanding the molecule's kinetic stability and electrical properties. Consequently, no data tables for HOMO-LUMO energies or their distributions could be generated.

Conformational Analysis and Energy Landscapes

There is no published research focusing on the conformational analysis of this compound. Such studies would identify the most stable three-dimensional structures (conformers) of the molecule and map their relative energies, providing insight into its flexibility and the populations of different conformers at equilibrium. Without these studies, the energy landscape of the molecule remains uncharacterized.

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping

A search for computational studies elucidating reaction mechanisms involving this compound through Potential Energy Surface (PES) mapping returned no results. PES mapping is a powerful tool for identifying transition states, reaction intermediates, and activation energies, thereby providing a detailed understanding of how chemical reactions proceed.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

No molecular modeling or molecular dynamics (MD) simulation studies have been published that focus on the intermolecular interactions of this compound. These simulations are essential for understanding how the molecule interacts with itself and with other molecules, such as solvents or biological macromolecules, which governs its macroscopic properties like solubility and boiling point.

Prediction of Thermodynamic Stability and Kinetic Parameters

Finally, no theoretical studies predicting the thermodynamic stability (e.g., Gibbs free energy of formation) or kinetic parameters (e.g., rate constants) for reactions involving this compound could be located. This information is vital for assessing the feasibility and rate of chemical processes under various conditions.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthons

The inherent chirality of (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate (B1210297), arising from the stereocenter at the 4-position of the dioxolane ring, makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule, thereby transferring their stereochemical information and enabling the synthesis of a specific enantiomer of the target compound. nih.govresearchgate.net

In the asymmetric synthesis of complex molecules, such as natural products and pharmaceuticals, controlling the stereochemistry is paramount, as different enantiomers can exhibit vastly different biological activities. mdpi.com (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate can be prepared in an enantiomerically pure form from commercially available chiral precursors, such as (R)- or (S)-solketal. This allows chemists to introduce a defined stereocenter into a synthetic route. The phenyl group can influence the stereochemical outcome of subsequent reactions through steric hindrance or electronic effects, while the methyl acetate group provides a handle for further chemical transformations.

For instance, the ester functionality can be hydrolyzed to the corresponding alcohol, which can then be used in a variety of synthetic operations, including oxidation, etherification, or conversion to a leaving group for nucleophilic substitution. The ability to perform these transformations without disturbing the stereocenter at the 4-position is a key advantage of using this compound as a chiral synthon. The synthesis of complex tetrahydrocarbazoles and other intricate molecular frameworks often relies on the strategic use of such chiral building blocks to control the three-dimensional arrangement of atoms. nih.gov

Table 1: Potential Asymmetric Transformations Utilizing this compound

TransformationReagents and ConditionsProduct Functional Group
HydrolysisLiOH, THF/H₂OPrimary Alcohol
OxidationPCC, CH₂Cl₂Aldehyde
EtherificationNaH, R-XEther
Nucleophilic Substitution1. MsCl, Et₃N; 2. Nu⁻Substituted Methylene (B1212753)

Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals and agrochemicals. This compound can serve as a precursor for the synthesis of various heterocyclic systems. The dioxolane ring itself is a heterocycle, and its manipulation can lead to the formation of other ring systems.

For example, acid-catalyzed hydrolysis of the acetal (B89532) can unmask a diol functionality, which can then be used in subsequent cyclization reactions. The presence of the phenyl group can also facilitate certain cyclization pathways. The versatility of the 1,3-dioxolane (B20135) moiety allows for its conversion into other heterocyclic structures, expanding the synthetic utility of this building block.

Protecting Group Chemistry in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," certain reactive sites to prevent them from undergoing unwanted reactions. The 1,3-dioxolane group is a widely used protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. uchicago.edu

The 2-phenyl-1,3-dioxolane (B1584986) moiety in this compound is formed from the reaction of benzaldehyde (B42025) with a glycerol (B35011) derivative. This acetal linkage is stable to a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, making it an effective protecting group. It can be selectively removed under acidic conditions to regenerate the carbonyl and diol functionalities. This orthogonality allows for the selective deprotection of the dioxolane in the presence of other acid-labile protecting groups by carefully controlling the reaction conditions. The selective protection of polyols and aldehydes is a critical strategy in the synthesis of many complex natural products and pharmaceuticals.

Table 2: Stability of the 2-Phenyl-1,3-dioxolane Protecting Group

Reagent/ConditionStability
Strong Bases (e.g., NaOH, LDA)Stable
Nucleophiles (e.g., Grignard reagents)Stable
Reducing Agents (e.g., NaBH₄, LiAlH₄)Stable
Mild to Strong Acids (e.g., aq. HCl, TFA)Cleaved

Applications in Polymer Chemistry

The field of polymer chemistry is constantly seeking new monomers that can impart unique properties to the resulting materials. Derivatives of this compound have shown potential as monomers in the synthesis of novel polymers.

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide variety of polymers, including polyesters and polyethers. Cyclic monomers, such as lactones, lactides, and cyclic ethers, can undergo ROP to produce linear polymers. While this compound itself is not typically used directly in ROP, related structures containing a polymerizable group, such as an exocyclic double bond, can be effective monomers. For example, 2-methylene-4-phenyl-1,3-dioxolane, a related cyclic ketene (B1206846) acetal, undergoes free-radical ring-opening polymerization to produce a polyester. rsc.orgresearchgate.net This suggests that derivatives of this compound could be designed to act as monomers for ROP, leading to the formation of polymers with the phenyl and methyl acetate functionalities incorporated into the polymer backbone or as pendant groups. The presence of the phenyl group can enhance the thermal stability and mechanical properties of the resulting polymer, while the ester group could provide a site for post-polymerization modification or introduce biodegradability.

Tunable Degradable Polymer Synthesis

The synthesis of polymers with predictable and controllable degradation rates is a significant area of research, particularly for applications in biomedicine, environmental science, and materials engineering. A key monomer in this field is 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene acetal that can be synthesized from precursors related to this compound. rsc.orgresearchgate.netresearchgate.net The incorporation of MPDL into polymer chains introduces ester linkages into the backbone, which are susceptible to hydrolysis. researchgate.netresearchgate.net This allows for the production of degradable analogues of common polymers that are otherwise non-degradable. researchgate.net

The process often involves the radical ring-opening polymerization of MPDL with other vinyl monomers. rsc.orgresearchgate.net For instance, MPDL has been effectively used as a controlling comonomer in nitroxide-mediated polymerization (NMP) with methyl methacrylate (B99206) (MMA). rsc.orgresearchgate.net This copolymerization strategy allows for the creation of well-defined, degradable PMMA-rich copolymers. researchgate.net The extent of degradation can be precisely controlled by varying the amount of MPDL incorporated into the polymer chain. rsc.orgresearchgate.net Higher concentrations of MPDL lead to a greater number of ester linkages in the backbone, resulting in faster degradation. researchgate.net

One of the significant advantages of this approach is that the degradation products are of low molecular mass, which can be beneficial for biomedical applications where the clearance of degradation byproducts is crucial. researchgate.net Furthermore, the insertion of MPDL into the polymethacrylate (B1205211) backbone has been shown to have only a moderate effect on the glass transition temperature of the resulting copolymer compared to the parent homopolymer. rsc.orgresearchgate.net This allows for the retention of desirable material properties while introducing the desired degradability.

Table 1: Properties of MPDL-MMA Copolymers

PropertyDescriptionReference
Controllable Degradation The rate of hydrolytic degradation can be tuned by adjusting the feed ratio of MPDL during polymerization. rsc.orgresearchgate.net
Well-Defined Copolymers Nitroxide-mediated polymerization allows for the synthesis of copolymers with controlled molecular weights and narrow dispersity. researchgate.net
Low Molar Mass Degradation Products Hydrolysis of the ester linkages in the polymer backbone results in smaller, more easily cleared molecules. researchgate.net
Minimal Impact on Glass Transition Temperature The incorporation of MPDL does not significantly alter the thermal properties of the parent polymer. rsc.orgresearchgate.net

The ability to fine-tune the degradability of polymers through the incorporation of monomers like MPDL opens up possibilities for the design of advanced materials for a variety of applications, from drug delivery systems to environmentally benign plastics.

Development of Novel Catalytic Systems Utilizing Dioxolane Ligands

The development of novel catalytic systems is a cornerstone of modern chemistry, enabling more efficient, selective, and sustainable chemical transformations. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. nih.gov While the direct application of this compound as a ligand is not extensively documented, the broader class of dioxolane-containing molecules holds promise in this area. acs.orgrwth-aachen.deresearchgate.net The oxygen atoms within the dioxolane ring can act as coordination sites for metal centers, and the substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex. researchgate.net

The design of effective ligands is a nuanced process that involves matching the ligand's properties to the specific requirements of a catalytic reaction. nih.gov The modular nature of dioxolane synthesis allows for the introduction of various functional groups, which could be leveraged to create a library of ligands with diverse properties. This tunability is advantageous in the discovery of new and improved catalysts. nih.gov

Research into the catalytic applications of dioxolane derivatives has explored their use in various reactions. For example, iron-catalyzed synthesis of 4-oxo-1,3-dioxolanes has been reported, where the dioxolane product itself is the target, but the study highlights the interaction of metal catalysts with dioxolane-related structures. acs.org Furthermore, the hydrolysis of dioxolane derivatives has been shown to be catalyzed by supramolecular structures, indicating the potential for these moieties to interact with catalytic sites. researchgate.net The development of catalytic systems often involves a detailed study of the interaction between the ligand and the metal center to optimize catalyst performance.

Precursors for Cobalt-Nickel Nanoparticles in Biofuel Production

Cobalt-nickel (Co-Ni) nanoparticles have garnered significant attention as catalysts in the production of biofuels. lidsen.comresearchgate.netnih.gov These bimetallic nanoparticles can exhibit enhanced catalytic activity and stability compared to their monometallic counterparts, making them effective in processes such as transesterification and the conversion of biomass into biofuels. lidsen.comresearchgate.net The synthesis of these nanoparticles often involves the decomposition of metal-organic precursors. mdpi.com

While the use of this compound as a direct precursor for Co-Ni nanoparticles is not prominently described in current literature, the synthesis of such nanoparticles relies on precursors that can provide the constituent metals in a controlled manner. researchgate.net Various methods have been developed for the synthesis of Co-Ni nanoparticles, including co-precipitation, microemulsion, and thermal decomposition. lidsen.commdpi.comjchemrev.com The choice of precursor and synthesis method can significantly influence the size, shape, and composition of the resulting nanoparticles, which in turn affects their catalytic performance. mdpi.com

For instance, cobalt-nickel mixed oxide catalysts have been synthesized using a co-precipitation technique with varying ratios of cobalt to nickel, and these catalysts have shown high efficacy in biodiesel production. lidsen.com Another approach involves the green synthesis of cobalt oxide and nickel oxide nanoparticles using biological materials as reducing and capping agents. researchgate.net These studies underscore the importance of the precursor in determining the final properties of the nanoparticles. The exploration of novel precursors, potentially including dioxolane-based compounds, could offer new avenues for controlling the synthesis and enhancing the catalytic activity of Co-Ni nanoparticles for biofuel production.

Table 2: Common Precursors for Cobalt-Nickel Nanoparticle Synthesis

PrecursorSynthesis MethodApplicationReference
Cobalt Nitrate Hexahydrate and Nickel ChlorideGreen SynthesisBiofuel and Biogas Production researchgate.net
Cobalt(II) Nitrate and Nickel(II) NitrateCo-precipitationBiodiesel Synthesis lidsen.com
Nickel–cobalt oxide (NiCo2O4)Dark FermentationBiohydrogen Production nih.govacs.org

The ongoing research into advanced materials for renewable energy continues to drive the development of new synthetic methods and precursors for catalytically active nanoparticles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Phenyl-1,3-dioxolan-4-yl)methyl acetate, and how can reaction conditions be optimized for reproducibility?

  • Answer : The compound is synthesized via acetal formation between phenylacetaldehyde and glycerine, followed by acetylation of the resulting alcohol . To optimize yield, control reaction temperature (e.g., 60–80°C for acetal formation) and use anhydrous conditions to prevent hydrolysis. Catalysts like p-toluenesulfonic acid (PTSA) can accelerate acetalization. Post-reaction purification via fractional distillation or column chromatography (using ethyl acetate/hexane gradients) ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar acetals?

  • Answer :

  • 1H NMR : Look for characteristic signals: the dioxolane protons (δ 4.0–4.5 ppm as a multiplet), the acetate methyl group (δ 2.0–2.1 ppm), and aromatic protons (δ 7.2–7.5 ppm).
  • 13C NMR : The dioxolane carbons appear at δ 60–70 ppm, while the acetate carbonyl is at δ 170–172 ppm.
  • IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of acetate) and ~1200 cm⁻¹ (C-O-C of dioxolane).
  • MS : Molecular ion peak at m/z 208 (C₁₂H₁₄O₄) with fragments at m/z 149 (loss of CH₃COO) and m/z 91 (tropylium ion from phenyl group) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers away from oxidizers. Waste disposal must follow local regulations for organic acetals; incineration with afterburners is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. Grow crystals via slow evaporation of a saturated solution in ethyl acetate. Analyze the unit cell parameters and refine the structure using software like SHELX. Compare bond angles and torsional conformations with related dioxolane derivatives (e.g., 2,2-dimethyl analogs) to confirm stereochemistry .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

  • Answer : Use a tiered approach:

  • Lab-scale : Conduct hydrolysis studies at varying pH (3–9) and temperatures (20–40°C). Monitor degradation via HPLC.
  • Microcosm experiments : Simulate natural water systems with sediment and microbial communities. Measure half-life (t₁/₂) using LC-MS/MS.
  • QSAR modeling : Predict bioaccumulation potential and ecotoxicity endpoints (e.g., LC50 for fish) based on logP (~1.8) and molecular weight (208 g/mol) .

Q. How can statistical methods address variability in bioactivity assays involving this compound?

  • Answer : Apply randomized block designs with replicates to control batch-to-batch variability. Use ANOVA to analyze dose-response data (e.g., IC50 values). For high-throughput screening, employ multivariate analysis (PCA or PLS-DA) to distinguish bioactive signals from noise. Report confidence intervals (95%) for reproducibility .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be mitigated?

  • Answer : Degradation products (e.g., phenylacetaldehyde, acetic acid) may co-elute in chromatograms. Use hyphenated techniques like GC×GC-MS or UPLC-QTOF-MS for enhanced resolution. Derivatize polar metabolites (e.g., with BSTFA for silylation) to improve volatility and detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.